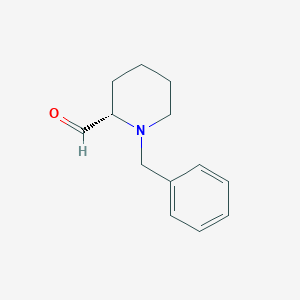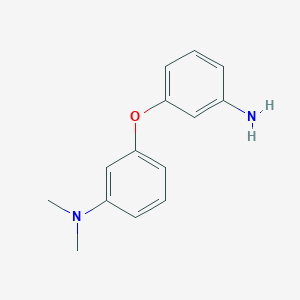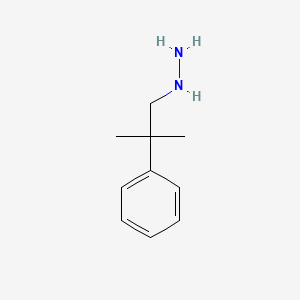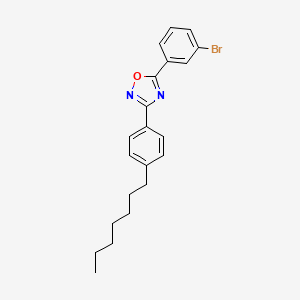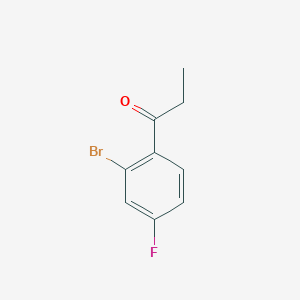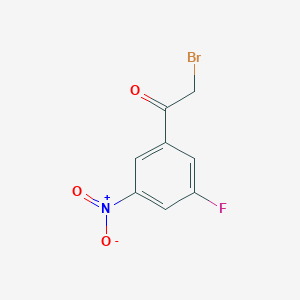
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom attached to the alpha position of the ethanone group, along with a fluorine and nitro group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluoro-5-nitroacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Analyse Des Réactions Chimiques
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bromine, acetic acid, chloroform, hydrogen gas, and potassium permanganate .
Applications De Recherche Scientifique
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. The nitro and fluorine groups can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-chloro-5-nitrophenyl)ethanone
- 2-Bromo-1-(3-fluoro-5-methylphenyl)ethanone
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can affect their chemical reactivity, physical properties, and biological activity .
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2 |
Clé InChI |
NPTMLQSAMQAWAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
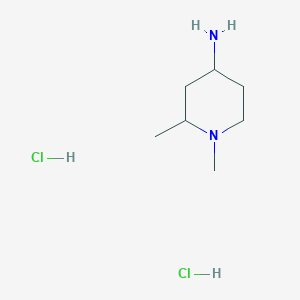
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
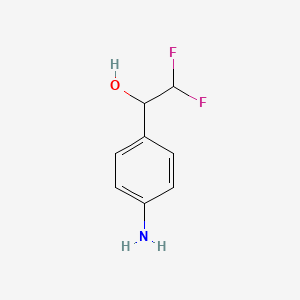
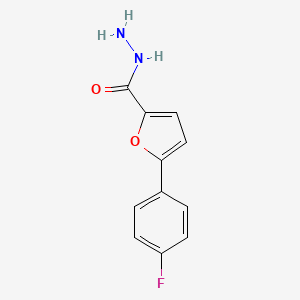
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
